molecular formula C21H15Cl2N3OS B7730709 (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B7730709
M. Wt: 428.3 g/mol
InChI Key: LGKCFRRMHKGJJY-MHWRWJLKSA-N
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Description

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide is a complex organic compound featuring a thiazole ring, chlorinated benzyl and phenyl groups, and a cyanoprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 3-chloro-4-methylbenzylamine with a thioamide under acidic conditions to form the thiazole ring.

    Coupling with 2-Chlorobenzaldehyde: The thiazole intermediate is then coupled with 2-chlorobenzaldehyde in the presence of a base to form the desired cyanoprop-2-enamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.

    Biological Probes: Utilized in the development of fluorescent probes for imaging applications.

Industry

    Agriculture: Potential use as a precursor for agrochemicals.

    Electronics: Application in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions, while the chlorinated aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds like 2,4-dichloroaniline and 3,4-dichloroaniline share structural similarities with the chlorinated aromatic rings.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole have similar thiazole rings.

Uniqueness

    Structural Complexity: The combination of a thiazole ring with chlorinated benzyl and phenyl groups, along with a cyanoprop-2-enamide moiety, makes this compound unique.

Properties

IUPAC Name

(E)-N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3OS/c1-13-6-7-14(9-19(13)23)8-17-12-25-21(28-17)26-20(27)16(11-24)10-15-4-2-3-5-18(15)22/h2-7,9-10,12H,8H2,1H3,(H,25,26,27)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKCFRRMHKGJJY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC=C3Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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